molecular formula C19H20N2O5 B11006386 N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide

Cat. No.: B11006386
M. Wt: 356.4 g/mol
InChI Key: VYFSKKSSGOQHIH-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-chloroacetyl chloride to produce 2-(2-methoxyphenoxy)ethyl 2-chloroacetate. The final step involves the cyclization of this intermediate with 2-aminophenol under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C19H20N2O5/c1-24-15-8-4-5-9-16(15)25-11-10-20-18(22)12-17-19(23)21-13-6-2-3-7-14(13)26-17/h2-9,17H,10-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

VYFSKKSSGOQHIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CC2C(=O)NC3=CC=CC=C3O2

Origin of Product

United States

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